N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-15-5-1-3-12(9-15)17(24)23-10-13-4-2-7-22-16(13)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHCJYLJSBVLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-(trifluoromethoxy)benzoyl chloride, which is then reacted with 2-(thiophen-3-yl)pyridine-3-methanamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution can introduce various functional groups into the benzamide core.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridinylmethyl-thiophene moiety can interact with various biological pathways, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of thiophen-3-yl , pyridin-3-ylmethyl , and trifluoromethoxy groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Matters: The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in ’s derivatives (e.g., compound 7c), which may alter binding affinity due to spatial orientation . The pyridin-3-ylmethyl group (target) vs.
Trifluoromethoxy vs.
Biological Activity Insights :
- Compounds with piperazine linkers () show affinity for dopamine receptors, suggesting that the target compound’s lack of such a group may redirect its activity toward kinase or HDAC inhibition, akin to cyda benzamide derivatives in .
Physicochemical and Crystallographic Properties
- Crystallography: ’s monohydrate structure highlights the role of hydrogen bonding (amide N-H and pyridine N) in stabilizing crystal lattices. The target compound’s pyridin-3-ylmethyl group may adopt a distinct conformation compared to the 4-yl derivative, affecting crystallinity .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 335.30 g/mol
The presence of the trifluoromethoxy group is significant as it often enhances the lipophilicity and bioactivity of organic compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit RET kinase, a target in cancer therapy. The trifluoromethoxy group likely contributes to binding affinity and selectivity.
Data Table of Biological Activities
| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antitumor | RET Kinase | 50 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Enzyme Inhibition | FGFR1 | 30.2 |
Case Studies
- Antitumor Efficacy : In a study evaluating various benzamide derivatives, this compound was found to significantly reduce cell viability in RET-positive cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : The compound was tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results with MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
